2-(4-Isopropylbenzoyl)-3-methylpyridine

Description

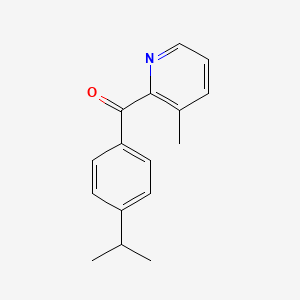

Structure

2D Structure

Properties

IUPAC Name |

(3-methylpyridin-2-yl)-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-11(2)13-6-8-14(9-7-13)16(18)15-12(3)5-4-10-17-15/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTGCYLQOBKLMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Isopropylbenzoyl)-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a potential synthetic route and detailed characterization methods for the novel compound 2-(4-Isopropylbenzoyl)-3-methylpyridine. Due to the limited availability of published data on this specific molecule, this guide outlines a plausible synthetic strategy based on established chemical principles and predicts the expected analytical data. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.

Introduction

This compound is a heterocyclic ketone with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted pyridine ring linked to an isopropylbenzoyl group, suggests possible utility as a building block for more complex molecules with interesting biological activities or material properties. This guide details a feasible laboratory-scale synthesis and the analytical techniques required for its thorough characterization.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is proposed, commencing with a Grignard reaction between 2-bromo-3-methylpyridine and 4-isopropylbenzaldehyde to form a secondary alcohol intermediate. Subsequent oxidation of this alcohol is expected to yield the target ketone.

Experimental Protocol: Synthesis of (3-methylpyridin-2-yl)(4-isopropylphenyl)methanol (Intermediate)

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert argon atmosphere, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of 2-bromo-3-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is initiated with gentle heating.

-

Once the exothermic reaction begins, maintain a gentle reflux by controlling the rate of addition of the 2-bromo-3-methylpyridine solution.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of 4-isopropylbenzaldehyde (1.0 eq) in anhydrous THF via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude (3-methylpyridin-2-yl)(4-isopropylphenyl)methanol.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Experimental Protocol: Oxidation to this compound (Final Product)

-

Oxidation: In a round-bottom flask, dissolve the purified (3-methylpyridin-2-yl)(4-isopropylphenyl)methanol (1.0 eq) in dichloromethane (DCM).

-

Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic methods and elemental analysis. The expected data are summarized below.

Predicted Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.60 (d, 1H, H-6 pyridine), δ 7.80 (d, 2H, Ar-H), δ 7.65 (d, 1H, H-4 pyridine), δ 7.30 (d, 2H, Ar-H), δ 7.20 (dd, 1H, H-5 pyridine), δ 3.00 (sept, 1H, CH(CH₃)₂), δ 2.50 (s, 3H, CH₃-pyridine), δ 1.25 (d, 6H, CH(CH₃)₂) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 196.0 (C=O), δ 155.0 (C-Ar), δ 152.0 (C-Ar), δ 149.0 (C-Ar), δ 138.0 (C-Ar), δ 135.0 (C-Ar), δ 130.0 (C-Ar), δ 128.0 (C-Ar), δ 126.0 (C-Ar), δ 34.0 (CH(CH₃)₂), δ 24.0 (CH(CH₃)₂), δ 18.0 (CH₃-pyridine) |

| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 2960 (Alkyl C-H), 1680 (C=O, ketone), 1590, 1460 (C=C, Ar) |

| Mass Spectrometry (ESI-MS) | m/z: 240.1383 [M+H]⁺ |

Elemental Analysis

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 79.97 | To be determined |

| Hydrogen (H) | 7.13 | To be determined |

| Nitrogen (N) | 5.83 | To be determined |

Visualizations

Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Conclusion

This technical guide provides a detailed, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established and reliable chemical transformations, and the predicted analytical data offer a benchmark for the successful isolation and identification of the target compound. This document should serve as a valuable starting point for researchers aiming to explore the chemistry and potential applications of this novel molecule. Further experimental validation is required to confirm the outlined procedures and characterization data.

In-Depth Technical Guide: Physicochemical Properties of 2-(4-Isopropylbenzoyl)-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the novel compound 2-(4-Isopropylbenzoyl)-3-methylpyridine. Due to the limited availability of direct experimental data for this specific molecule, this document compiles predicted data from closely related analogs and outlines a potential synthetic pathway based on established chemical literature. The guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into the compound's characteristics and methodologies for its potential synthesis and characterization. All quantitative data is presented in structured tables, and a conceptual experimental workflow is visualized using the DOT language.

Introduction

This compound is an aromatic ketone featuring a pyridine ring substituted at the 2-position with a 4-isopropylbenzoyl group and at the 3-position with a methyl group. Its structural motifs, particularly the aroylpyridine core, are of significant interest in medicinal chemistry. Compounds with similar structures have been investigated for their potential biological activities, including applications in central nervous system (CNS) disorders. This guide aims to consolidate the available information and provide a predictive profile of its physicochemical properties to aid in further research and development.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of (4-Isopropylphenyl)(pyridin-4-yl)methanone (CAS 59776-91-9)[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO | ChemScene[1] |

| Molecular Weight | 225.29 g/mol | ChemScene[1] |

| Boiling Point | 355.0 ± 25.0 °C | ChemicalBook[3] |

| Density | 1.068 ± 0.06 g/cm³ | ChemicalBook[3] |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | ChemScene[1] |

| LogP | 3.436 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 3 | ChemScene[1] |

Synthesis and Experimental Protocols

A definitive experimental protocol for the synthesis of this compound has not been identified in the reviewed literature. However, a plausible synthetic route can be conceptualized based on the synthesis of related aroylpyridines. A relevant study in the Journal of Medicinal Chemistry describes the synthesis of aromatic ring-substituted methylphenidate analogs, which involves the alkylation of a substituted pyridine with a phenylacetonitrile derivative, followed by hydrolysis and further transformations[4].

A potential synthetic workflow for this compound could involve a Grignard reaction between a 3-methyl-2-cyanopyridine derivative and a 4-isopropylphenylmagnesium bromide, followed by hydrolysis of the resulting imine.

Conceptual Experimental Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not available. However, the structural analog (4-Isopropylphenyl)(pyridin-4-yl)methanone is suggested to be a key intermediate in the development of pharmaceuticals for central nervous system disorders[2].

Furthermore, structurally related compounds, such as the methylphenidate analogs discussed in the Journal of Medicinal Chemistry, are known to interact with the dopamine transporter (DAT)[4][5]. This suggests that this compound could potentially exhibit activity at monoamine transporters, though this remains speculative without direct experimental evidence.

The general class of 2-aroylpyridines has been explored for various biological activities, including antibacterial properties. For instance, certain 2-arylimino-3-pyridin-thiazolineone derivatives have shown activity against S. epidermidis and MRSA[6].

Potential Signaling Pathway Interaction

Given the structural similarity to compounds targeting the dopamine transporter, a hypothetical interaction with the dopamine signaling pathway can be considered.

Caption: Hypothesized modulation of the dopamine signaling pathway.

Conclusion

This compound represents a novel chemical entity with limited direct experimental data. This guide has provided a summary of predicted physicochemical properties based on a close structural analog and has outlined a potential synthetic route. The structural relationship to compounds with known neurological activity suggests that this molecule may be a candidate for investigation in the context of CNS disorders. Further experimental work is necessary to validate these predictions and to fully characterize the physicochemical properties and biological activities of this compound. This document serves as a starting point for researchers interested in exploring the potential of this compound in drug discovery and development.

References

- 1. chemscene.com [chemscene.com]

- 2. (4-Isopropylphenyl)(pyridin-4-yl)methanone [myskinrecipes.com]

- 3. (4-isopropylphenyl)(pyridin-4-yl)methanone CAS#: 59776-91-9 [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and biological evaluation of 2-arylimino-3-pyridin-thiazolineone derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-Isopropylbenzoyl)-3-methylpyridine IUPAC name and structure

An In-depth Technical Guide to 2-(4-Isopropylbenzoyl)-3-methylpyridine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Name and Chemical Structure

The IUPAC name for the compound is (3-methylpyridin-2-yl)(4-isopropylphenyl)methanone .

Chemical Structure:

The structure consists of a pyridine ring substituted at the 3-position with a methyl group and at the 2-position with a carbonyl group. This carbonyl group bridges the pyridine ring to a phenyl ring, which is substituted at the 4-position with an isopropyl group.

Molecular Formula: C₁₆H₁₇NO

Molecular Weight: 239.31 g/mol

SMILES: CC(C)c1ccc(C(=O)c2ncccc2C)cc1

Physicochemical Properties (Predicted and Analog-Based)

As this specific molecule is not widely documented, the following properties are based on predictions and data from structurally similar compounds, such as (4-isopropylphenyl)(pyridin-4-yl)methanone[1][2][3].

| Property | Value | Source |

| Boiling Point | ~355.0 ± 25.0 °C | Predicted, based on analog[3] |

| XLogP3-AA | ~3.3 | Predicted, based on analog[4] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 |

Proposed Synthetic Methodologies

The synthesis of 2-aroylpyridines can be challenging. Standard Friedel-Crafts acylation is often not feasible with pyridine due to the deactivation of the ring by the nitrogen atom[5]. However, several alternative strategies can be proposed for the synthesis of (3-methylpyridin-2-yl)(4-isopropylphenyl)methanone.

Experimental Protocol: Grignard Reaction with a Nitrile Precursor

One of the most effective methods for synthesizing ketones from pyridines is the addition of a Grignard reagent to a pyridine nitrile derivative, followed by hydrolysis[6][7][8].

Reaction Scheme:

Step 1: Grignard Reagent Formation 4-Bromocumene is reacted with magnesium turnings in an anhydrous ether (like THF or diethyl ether) to form 4-isopropylphenylmagnesium bromide.

Step 2: Nucleophilic Addition to Nitrile The Grignard reagent is then added to a solution of 3-methylpyridine-2-carbonitrile. The reaction mixture is typically stirred at room temperature or with gentle heating.

Step 3: Hydrolysis The resulting imine intermediate is hydrolyzed with an aqueous acid (e.g., H₃O⁺) to yield the final ketone product, (3-methylpyridin-2-yl)(4-isopropylphenyl)methanone.

Detailed Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. A solution of 4-bromocumene in anhydrous THF is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.

-

Addition to Nitrile: The Grignard reagent solution is cooled to 0 °C. A solution of 3-methylpyridine-2-carbonitrile in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of aqueous HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Alternative Synthetic Routes

-

Acylation of Silylated Pyridines: A spontaneous acylation reaction can occur between 2-(trialkylsilyl)pyridines and acyl chlorides. This method avoids the harsh conditions of Friedel-Crafts reactions and proceeds through a series of N-acylation, desilylation, C-acylation, and N-deacylation steps[9].

-

Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Suzuki-Miyaura cross-coupling could potentially be adapted. This would involve coupling a 3-methylpyridine derivative with a suitable boron-containing 4-isopropylbenzoyl precursor[10].

Potential Biological Activity and Applications

While the specific biological activity of (3-methylpyridin-2-yl)(4-isopropylphenyl)methanone has not been reported, the core structure is present in molecules with a wide range of pharmacological properties. Pyridine derivatives are fundamental to medicinal chemistry and are found in numerous biologically active compounds[11][12].

-

CNS Disorders: The (4-isopropylphenyl)(pyridin-4-yl)methanone analog is noted as a key intermediate in the synthesis of drug candidates targeting central nervous system disorders[2].

-

Anticancer and Antimicrobial Activity: Various substituted pyridine and pyrrolopyridine derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents[13][14][15]. For example, certain piperidine derivatives containing a methanone linker have demonstrated antiproliferative activity against human leukemia cells[16].

Further screening and in-vitro/in-vivo studies would be necessary to determine the specific biological profile of the title compound.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed Grignard reaction-based synthesis of (3-methylpyridin-2-yl)(4-isopropylphenyl)methanone.

Caption: Proposed synthesis of the target compound via a Grignard reaction.

References

- 1. chemscene.com [chemscene.com]

- 2. (4-Isopropylphenyl)(pyridin-4-yl)methanone [myskinrecipes.com]

- 3. (4-isopropylphenyl)(pyridin-4-yl)methanone CAS#: 59776-91-9 [m.chemicalbook.com]

- 4. (6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone | C15H16N2O | CID 102546541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Technical Guide: 2-(4-Isopropylbenzoyl)-3-methylpyridine

This document aims to serve as a technical guide for researchers, scientists, and drug development professionals interested in 2-(4-Isopropylbenzoyl)-3-methylpyridine. Given the limited specific information on this compound, the guide will focus on the general methodologies for the synthesis of related benzoylpyridine derivatives and the expected physicochemical properties and potential biological activities based on its structural motifs.

Chemical Structure and Properties

Structure:

Physicochemical Properties (Predicted):

Due to the absence of experimental data, the following properties are predicted based on the chemical structure. These values should be considered estimates and require experimental validation.

| Property | Predicted Value |

| Molecular Formula | C₁₆H₁₇NO |

| Molecular Weight | 239.31 g/mol |

| LogP | ~4.5 |

| pKa | ~3.5 (pyridine nitrogen) |

| Boiling Point | > 300 °C |

| Melting Point | Not available |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. |

Synthesis a

The synthesis of this compound would likely involve a cross-coupling reaction or a Grignard reaction followed by oxidation. A potential synthetic workflow is outlined below.

General Synthetic Workflow

A plausible synthetic route could involve the coupling of a 3-methylpyridine derivative with a 4-isopropylbenzoyl derivative.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Grignard Reaction

-

To a solution of 2-bromo-3-methylpyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-isopropylphenylmagnesium bromide in THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate alcohol.

Step 2: Oxidation

-

Dissolve the crude intermediate alcohol in a suitable solvent such as dichloromethane (DCM).

-

Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), portion-wise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the oxidant byproducts.

-

Wash the filter cake with additional DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the benzoylpyridine scaffold is present in a number of biologically active molecules. Derivatives of benzoylpyridines have been investigated for their activity as:

-

Enzyme inhibitors: The ketone moiety can act as a hydrogen bond acceptor, interacting with active sites of various enzymes.

-

Receptor antagonists: The overall shape and electronic properties may allow it to bind to specific cell surface or nuclear receptors.

Based on its structure, potential (and purely hypothetical) signaling pathway interactions could involve pathways regulated by kinases or other enzymes where ATP-competitive inhibition is a mode of action.

Caption: Hypothetical interaction with a generic kinase signaling pathway.

Conclusion

This compound is a compound for which specific experimental data is not currently available in the public domain. This guide has provided a potential synthetic route and predicted properties based on the analysis of its chemical structure and comparison with related compounds. Researchers and drug development professionals are encouraged to use this information as a starting point for their own investigations. Any synthesis and biological evaluation would require experimental validation. The lack of existing data presents an opportunity for novel research into the properties and potential applications of this molecule.

An In-depth Technical Guide to the Potential Biological Activity of 2-(4-Isopropylbenzoyl)-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a prospective analysis based on available scientific literature for structurally related compounds. As of the date of this publication, no direct experimental data on the biological activity of 2-(4-Isopropylbenzoyl)-3-methylpyridine has been reported. This guide is intended to inform future research by highlighting potential activities and providing exemplary methodologies.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. The compound this compound belongs to the benzoylpyridine class of molecules. While this specific molecule is not extensively studied, analysis of its structural analogues provides a foundation for predicting its potential pharmacological profile. This technical guide synthesizes information on related compounds to propose potential biological activities, mechanisms of action, and a roadmap for experimental validation.

Predicted Biological Activity and Mechanism of Action

Based on structure-activity relationship (SAR) studies of similar compounds, the most probable biological activity for this compound is as an antiproliferative agent acting through the inhibition of tubulin polymerization .

A study on 6-aryl-2-benzoyl-pyridines identified them as potent tubulin polymerization inhibitors that bind to the colchicine binding site[4]. These compounds exhibited significant antiproliferative activity against a range of cancer cell lines, induced tumor necrosis, and disrupted angiogenesis[4]. The core structure of 2-benzoyl-pyridine is shared with the compound of interest. The presence of the 4-isopropylbenzoyl group and the 3-methyl group on the pyridine ring will modulate this activity, potentially influencing binding affinity and pharmacokinetic properties.

Proposed Mechanism of Action:

-

Binding to Tubulin: this compound is predicted to bind to the colchicine binding site on β-tubulin.

-

Inhibition of Polymerization: This binding event would disrupt the formation of microtubules, which are essential components of the cytoskeleton.

-

Cell Cycle Arrest: The disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle.

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.

Another potential, though less likely, activity could be related to anti-inflammatory effects through antagonism of the EP4 receptor, as seen in other 3-methyl-pyridine derivatives[5].

Quantitative Data for Structurally Related Compounds

No quantitative data for this compound is currently available. The following table summarizes the antiproliferative activity of a highly potent 6-aryl-2-benzoyl-pyridine analogue, compound 4v from the study by Li et al. (2020), to provide a benchmark for potential potency[4].

| Compound Reference | Cell Line | IC50 (nM)[4] |

| 4v (a 6-aryl-2-benzoyl-pyridine) | A375 (Melanoma) | 1.8 |

| PC-3 (Prostate) | 1.9 | |

| A549 (Lung) | 2.1 | |

| MDA-MB-231 (Breast) | 1.7 |

Detailed Experimental Protocols

The following are exemplary protocols that could be used to investigate the predicted biological activity of this compound, based on methodologies reported for analogous compounds[4].

In Vitro Tubulin Polymerization Assay

Objective: To determine if the compound inhibits the polymerization of tubulin into microtubules.

Materials:

-

Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing purified bovine brain tubulin (>99% pure), general tubulin buffer, GTP, and a positive control (paclitaxel or colchicine).

-

This compound dissolved in DMSO.

-

96-well microplate reader capable of measuring absorbance at 340 nm.

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

On ice, add the following to a 96-well plate:

-

General tubulin buffer.

-

GTP solution.

-

Tubulin protein.

-

Serial dilutions of the test compound or vehicle control (DMSO).

-

-

Incubate the plate at 37°C in a plate reader.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot absorbance versus time. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A375, PC-3, A549).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest.

Materials:

-

Cancer cell line of interest.

-

This compound.

-

Phosphate-buffered saline (PBS).

-

Ethanol (70%, ice-cold).

-

Propidium iodide (PI) staining solution containing RNase A.

-

Flow cytometer.

Procedure:

-

Treat cells with the test compound at its IC50 concentration for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase would indicate mitotic arrest.

Visualizations

Proposed Signaling Pathway

References

- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Silico Approach to Predicting the Bioactivity of 2-(4-Isopropylbenzoyl)-3-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico workflow to predict the potential bioactivity of the novel compound, 2-(4-Isopropylbenzoyl)-3-methylpyridine. In the absence of pre-existing experimental data for this specific molecule, this document serves as a methodological blueprint for its computational evaluation. The guide details a multi-step virtual screening process, encompassing ligand and target preparation, molecular docking, and quantitative structure-activity relationship (QSAR) modeling. Furthermore, it presents a hypothetical signaling pathway based on the known biological activities of similar pyridine-containing compounds. All quantitative data presented herein are illustrative and intended to exemplify the data presentation formats used in such studies. Detailed experimental protocols for the described computational methods are provided to ensure reproducibility.

Introduction

The discovery and development of novel therapeutic agents is a complex and resource-intensive process. Computational, or in silico, methods have emerged as indispensable tools in modern drug discovery, enabling the rapid and cost-effective screening of large chemical libraries to identify promising lead compounds.[1][2][3] This guide focuses on a systematic approach to predict the bioactivity of this compound, a small molecule with a pyridine core, a common scaffold in many biologically active compounds.[4][5][6] The methodologies described herein are designed to provide a robust framework for the initial assessment of this compound's therapeutic potential.

Proposed In Silico Bioactivity Prediction Workflow

A multi-pronged in silico approach is proposed to elucidate the potential bioactivity of this compound. This workflow integrates virtual screening, molecular docking, and QSAR modeling to generate a comprehensive predictive profile of the compound.

Virtual Screening Workflow

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme.[1][2][3] The proposed workflow for this compound is depicted below.

References

- 1. schrodinger.com [schrodinger.com]

- 2. biosolveit.de [biosolveit.de]

- 3. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 6. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Isopropylbenzoyl)-3-methylpyridine as a derivative of 3-methylpyridine

Disclaimer: Publicly available scientific literature and chemical databases contain limited to no specific information on the compound 2-(4-Isopropylbenzoyl)-3-methylpyridine . This guide, therefore, has been constructed by drawing inferences from documented research on closely related analogs, namely other substituted benzoylpyridines and derivatives of 3-methylpyridine. The experimental protocols, quantitative data, and biological activities described herein are based on established methodologies for similar chemical entities and should be considered predictive rather than established fact for the specific title compound.

Introduction

3-Methylpyridine and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a benzoyl moiety, particularly one substituted with a lipophilic isopropyl group at the para-position, is a common strategy in drug design to enhance interactions with biological targets. This guide explores the hypothetical profile of this compound, a molecule combining these key structural features. While direct experimental data is not available, this document serves as a predictive overview for researchers, scientists, and drug development professionals interested in this novel chemical entity.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in the table below. These values are estimated based on computational models and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₆H₁₇NO |

| Molecular Weight | 239.31 g/mol |

| Appearance | Expected to be a crystalline solid or a viscous oil |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, chloroform, and methanol; sparingly soluble in water. |

| pKa | The pyridine nitrogen is expected to be weakly basic. |

Synthesis and Reaction Mechanisms

A plausible synthetic route to this compound would likely involve a Grignard reaction or a Friedel-Crafts acylation. A potential multi-step synthesis is outlined below.

Proposed Synthesis Workflow

Methodological & Application

Application Note and Laboratory Protocol for the Synthesis of 2-(4-Isopropylbenzoyl)-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of 2-(4-isopropylbenzoyl)-3-methylpyridine, a compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the regioselective lithiation of 3-methylpyridine, followed by acylation with 4-isopropylbenzoyl chloride. This method circumvents the challenges associated with direct Friedel-Crafts acylation of pyridine rings. This protocol includes a comprehensive list of reagents and equipment, a step-by-step experimental procedure, and guidelines for purification and characterization of the final product.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds in numerous pharmaceutical agents and bioactive molecules. The functionalization of the pyridine ring is a key step in the synthesis of these compounds. While Friedel-Crafts acylation is a common method for introducing acyl groups to aromatic rings, it is generally ineffective for electron-deficient rings like pyridine due to the deactivation of the ring and complexation of the Lewis acid catalyst with the nitrogen atom.[1] This protocol details an effective alternative strategy for the synthesis of 2-acylpyridines, specifically this compound, via a directed ortho-metalation (DoM) approach.

Reaction Scheme

The overall synthetic route is depicted below:

Step 1: Lithiation of 3-Methylpyridine

3-Methylpyridine reacts with a strong base, such as n-butyllithium (n-BuLi), to selectively deprotonate the C2 position, forming 2-lithio-3-methylpyridine.

Step 2: Acylation

The resulting organolithium intermediate is then reacted with 4-isopropylbenzoyl chloride to yield the target compound, this compound.

Experimental Protocol

Materials and Equipment

| Reagents and Solvents | Equipment |

| 3-Methylpyridine (3-picoline), anhydrous | Round-bottom flasks (250 mL and 500 mL) |

| n-Butyllithium (n-BuLi), 2.5 M in hexanes | Schlenk line or argon/nitrogen inlet |

| 4-Isopropylbenzoyl chloride | Magnetic stirrer and stir bars |

| Tetrahydrofuran (THF), anhydrous | Syringes and needles |

| Diethyl ether, anhydrous | Low-temperature cooling bath (e.g., dry ice/acetone) |

| Saturated aqueous sodium bicarbonate solution | Separatory funnel |

| Saturated aqueous sodium chloride solution (brine) | Rotary evaporator |

| Anhydrous magnesium sulfate or sodium sulfate | Thin-layer chromatography (TLC) plates (silica gel) |

| Hydrochloric acid (HCl), 1 M | Column chromatography setup (silica gel) |

| Deuterated chloroform (CDCl₃) for NMR | Nuclear Magnetic Resonance (NMR) spectrometer |

| High-Performance Liquid Chromatography (HPLC) system | |

| Mass spectrometer (MS) |

Procedure

Step 1: Synthesis of 2-Lithio-3-methylpyridine

-

Under an inert atmosphere (argon or nitrogen), add 100 mL of anhydrous tetrahydrofuran (THF) to a dry 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add 10.0 g (107.4 mmol) of anhydrous 3-methylpyridine to the cooled THF.

-

To this solution, add 47.3 mL (118.1 mmol, 1.1 equivalents) of 2.5 M n-butyllithium in hexanes dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting deep red solution at -78 °C for 1 hour.

Step 2: Synthesis of this compound

-

In a separate dry 500 mL round-bottom flask under an inert atmosphere, dissolve 21.5 g (117.7 mmol, 1.1 equivalents) of 4-isopropylbenzoyl chloride in 50 mL of anhydrous THF.

-

Cool this solution to -78 °C.

-

Slowly transfer the freshly prepared 2-lithio-3-methylpyridine solution from Step 1 into the solution of 4-isopropylbenzoyl chloride via cannula over 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Work-up and Purification

-

Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with 1 M HCl (2 x 50 mL) to remove any unreacted 3-methylpyridine, followed by saturated aqueous sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 90:10 hexane:ethyl acetate).

-

Collect the fractions containing the desired product (monitor by TLC) and concentrate under reduced pressure to yield this compound as a solid.

Characterization Data (Expected)

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃) | δ ~8.6 (d, 1H, pyridine H6), ~7.8 (d, 2H, benzoyl H), ~7.3 (d, 2H, benzoyl H), ~7.2 (dd, 1H, pyridine H5), ~7.1 (dd, 1H, pyridine H4), ~3.0 (sept, 1H, CH(CH₃)₂), ~2.4 (s, 3H, pyridine CH₃), ~1.3 (d, 6H, CH(CH₃)₂) |

| ¹³C NMR (CDCl₃) | δ ~195 (C=O), ~155 (pyridine C2), ~150 (benzoyl C), ~148 (pyridine C6), ~138 (pyridine C4), ~135 (pyridine C3), ~130 (benzoyl CH), ~128 (benzoyl CH), ~125 (pyridine C5), ~34 (CH(CH₃)₂), ~24 (CH(CH₃)₂), ~19 (pyridine CH₃) |

| Mass Spec (ESI) | m/z calculated for C₁₆H₁₇NO [M+H]⁺: 240.1383; found: 240.1385 |

| Purity (HPLC) | >95% |

| Yield | 60-75% |

Workflow Diagram

Caption: Synthetic workflow for this compound.

Safety Precautions

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

Anhydrous solvents are essential for the success of the reaction.

-

The reaction should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

The low-temperature bath should be handled with cryogenic gloves.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of this compound, a potentially valuable building block for drug discovery and development. By employing a directed ortho-metalation strategy, this procedure overcomes the inherent limitations of Friedel-Crafts acylation on pyridine rings, offering a practical route to this class of compounds. The provided characterization data serves as a benchmark for successful synthesis and purification.

References

Application Notes and Protocols: 3-Methylpyridine-2-carbonyl Derivatives as Potent EP4 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific medicinal chemistry applications for 2-(4-Isopropylbenzoyl)-3-methylpyridine are not extensively documented in publicly available literature, a closely related class of compounds, aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acids, has emerged as potent and selective antagonists of the prostaglandin E2 receptor subtype 4 (EP4).[1][2] These compounds present a promising therapeutic avenue for the treatment of inflammation and pain.[1][2] This document provides detailed application notes and protocols based on the development of these 3-methylpyridine-2-carbonyl analogs, offering valuable insights for researchers interested in this chemical scaffold.

Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its effects are transduced by four receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is strongly associated with inflammation and pain pathways.[3][4] Antagonism of the EP4 receptor is a targeted therapeutic strategy aimed at mitigating the pro-inflammatory effects of PGE2 without the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit prostaglandin synthesis.[3]

Biological Context: The EP4 Receptor Signaling Pathway

The EP4 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, PGE2, the receptor primarily couples to the Gs alpha subunit (Gαs), activating adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a cellular response. There is also evidence that the EP4 receptor can couple to other signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway.[5][6][7][8] By blocking the binding of PGE2, EP4 antagonists prevent this signaling cascade, thereby reducing the inflammatory response.[3]

Synthesis of 3-[(3-methylpyridine-2-carbonyl)amino]-2,4-dimethylbenzoic Acid Derivatives

The synthesis of this class of compounds generally involves a multi-step process. A key step is the amide coupling between a substituted 3-amino-2,4-dimethylbenzoic acid and a 3-methylpicolinic acid derivative.

A representative synthetic protocol is outlined below, based on analogous preparations.

Experimental Protocol: Synthesis

-

Guanidine Formation: 3-amino-4-methylbenzoic acid is reacted with cyanamide in the presence of hydrochloric acid to form 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride.[9]

-

Cyclization: The resulting guanidine derivative undergoes a cyclization reaction with a suitable 1,3-dicarbonyl compound (e.g., 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one) to yield the core pyrimidinylamino benzoic acid structure.[9]

-

Alternative Amide Coupling: A substituted 3-amino-2,4-dimethylbenzoic acid can be coupled with a 3-methylpicolinic acid derivative using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an appropriate solvent like DMF (Dimethylformamide).

-

Purification: The final product is purified using techniques such as column chromatography or recrystallization. Characterization is performed using methods like NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry.

In Vitro Evaluation of EP4 Antagonist Activity

EP4 Receptor Binding Assay

This assay determines the affinity of the test compound for the EP4 receptor. It is a competitive binding assay using a radiolabeled ligand.

Protocol:

-

Materials:

-

Membrane preparations from cells expressing the human EP4 receptor.

-

Radioligand: [³H]PGE2.

-

Non-specific binding control: Unlabeled PGE2.

-

Test compounds.

-

Assay buffer.

-

Scintillation cocktail.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Incubate for a defined period (e.g., 120 minutes) at room temperature.[10]

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Human Whole Blood (hWB) Assay

This functional assay measures the ability of the antagonist to inhibit PGE2-induced cytokine suppression in a more physiologically relevant matrix.

Protocol:

-

Materials:

-

Freshly drawn human whole blood.

-

LPS (Lipopolysaccharide) to stimulate TNF-α production.

-

PGE2 to suppress LPS-induced TNF-α.

-

Test compounds.

-

ELISA kit for human TNF-α.

-

-

Procedure:

-

Pre-incubate whole blood with varying concentrations of the test compound.

-

Add PGE2 to the blood samples.

-

Stimulate the blood with LPS.

-

Incubate for a specified time (e.g., overnight) at 37°C.

-

Centrifuge the samples to collect the plasma.

-

Measure the concentration of TNF-α in the plasma using an ELISA kit.[11]

-

Calculate the IC50 value for the reversal of PGE2-induced TNF-α suppression.

-

Quantitative Data for 3-[(3-methylpyridine-2-carbonyl)amino]-2,4-dimethylbenzoic Acid Analogs

The following table summarizes the in vitro activity of representative compounds from this class.

| Compound | EP4 Binding IC50 (nM) | hWB IC50 (nM) |

| 7a | 1.5 | 30 |

| 7b | 2.3 | 45 |

| 7c | 1.8 | 35 |

Data are representative examples from published literature for illustrative purposes.

In Vivo Evaluation

Promising compounds are further evaluated in animal models of pain and inflammation.

Pharmacokinetic (PK) Studies

PK studies are conducted in species such as rats and dogs to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.[12][13]

Protocol:

-

Administration: Administer the compound intravenously (IV) and orally (PO) to different groups of animals.

-

Blood Sampling: Collect blood samples at various time points after administration.

-

Plasma Analysis: Analyze the plasma samples using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to determine the concentration of the compound.

-

Parameter Calculation: Calculate key PK parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).[12]

Efficacy in a Rodent Model of Postoperative Pain

Protocol:

-

Model: Use a model such as the rat paw incision model.

-

Treatment: Administer the test compound orally at different doses prior to or after surgery.

-

Pain Assessment: Measure pain responses, such as weight-bearing deficit, at different time points after surgery.

-

Comparison: Compare the results with a vehicle control and a positive control (e.g., a known analgesic).[4][14]

Summary and Future Directions

The 3-methylpyridine-2-carbonyl scaffold represents a promising starting point for the development of potent and selective EP4 antagonists. The detailed protocols provided herein for synthesis, in vitro screening, and in vivo evaluation can guide researchers in the exploration of this chemical space. While direct medicinal chemistry applications of this compound are yet to be widely reported, its structural similarity to the active core of these EP4 antagonists suggests that it could serve as a valuable synthon or a lead for further chemical modification and biological evaluation in the context of inflammation and pain research. Further structure-activity relationship (SAR) studies could lead to the discovery of novel drug candidates with improved efficacy and pharmacokinetic profiles.

References

- 1. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are EP4 antagonists and how do they work? [synapse.patsnap.com]

- 4. Pharmacology of grapiprant, a novel EP4 antagonist: receptor binding, efficacy in a rodent postoperative pain model, and a dose estimation for controlling pain in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. the-prostanoid-ep4-receptor-and-its-signaling-pathway - Ask this paper | Bohrium [bohrium.com]

- 7. [PDF] The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents [patents.google.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for 2-(4-Isopropylbenzoyl)-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and synthetic protocols for 2-(4-Isopropylbenzoyl)-3-methylpyridine, a valuable chemical intermediate in the development of novel therapeutic agents. The benzoylpyridine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in molecules with diverse biological activities.[1][2][3][4][5] This document outlines a plausible synthetic route to this compound and its potential application in the synthesis of kinase inhibitors, supported by detailed, illustrative experimental protocols.

Introduction to this compound as a Chemical Intermediate

This compound is an aromatic ketone that incorporates a 3-methylpyridine ring linked to a 4-isopropylphenyl group. This unique combination of functional groups makes it an attractive starting point for the synthesis of a variety of complex molecules. The pyridine nitrogen can be quaternized or can participate in hydrogen bonding, while the carbonyl group can be a key interaction point with biological targets or can be chemically modified. The isopropyl group provides a lipophilic region, and the methyl group on the pyridine ring can influence the molecule's conformation and metabolic stability.

Derivatives of benzoylpyridines have shown promise as potent inhibitors of various enzymes, including p38α MAP kinase and tubulin polymerization, making them relevant for the development of anti-inflammatory and anticancer agents.[4][5]

Synthesis of this compound

Direct Friedel-Crafts acylation of 3-methylpyridine is generally not a viable synthetic route due to the deactivation of the pyridine ring by the Lewis acid catalyst, which coordinates with the nitrogen lone pair.[6][7] A more reliable, though multi-step, approach is analogous to the well-established synthesis of 3-benzoylpyridine from nicotinic acid.[8] This proposed synthesis starts with 3-methylpyridine-2-carboxylic acid.

Experimental Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Methylpyridine-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Cumene (Isopropylbenzene)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous benzene (or other suitable solvent)

-

Concentrated hydrochloric acid (HCl)

-

50% Sodium hydroxide (NaOH) solution

-

Chloroform (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

Step 1: Formation of 3-Methylpyridine-2-carbonyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methylpyridine-2-carboxylic acid (1.0 eq).

-

Carefully add an excess of thionyl chloride (SOCl₂) (approx. 3.0 eq).

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solid has dissolved.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

Add anhydrous benzene to the residue and distill again under reduced pressure to azeotropically remove any remaining thionyl chloride. The resulting crude 3-methylpyridine-2-carbonyl chloride hydrochloride is used directly in the next step.

Step 2: Friedel-Crafts Acylation

-

To the flask containing the crude acid chloride, add an excess of cumene (isopropylbenzene) (approx. 5.0 eq) and a suitable anhydrous solvent like benzene or dichloromethane.

-

Cool the mixture in an ice-salt bath to 0-5 °C.

-

With vigorous stirring, add anhydrous aluminum chloride (AlCl₃) (approx. 2.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

-

Cool the reaction mixture in an ice bath and cautiously pour it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ether) to remove non-basic impurities. Discard the organic extracts.

-

Make the aqueous layer strongly basic by the slow addition of 50% NaOH solution until the initially formed aluminum hydroxide redissolves.

-

Extract the product from the basic aqueous solution with several portions of chloroform.

-

Combine the chloroform extracts, wash with water, and dry over anhydrous Na₂SO₄.

-

Filter and remove the solvent by rotary evaporation.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and remove the solvent to yield this compound.

Quantitative Data (Illustrative)

The following table presents illustrative quantitative data based on analogous reactions reported in the literature.[8] Actual yields and purity may vary.

| Parameter | Value |

| Reactants | |

| 3-Methylpyridine-2-carboxylic acid | 10.0 g (72.9 mmol) |

| Thionyl chloride | 26.0 g (218.7 mmol) |

| Cumene | 43.8 g (364.5 mmol) |

| Aluminum chloride | 24.3 g (182.3 mmol) |

| Product | |

| Expected Yield | 12.5 - 14.5 g (71-82%) |

| Appearance | Yellowish oil or low-melting solid |

| Purity (by HPLC) | >95% |

Application as an Intermediate in the Synthesis of Kinase Inhibitors

The this compound core is a valuable scaffold for the synthesis of potential kinase inhibitors. The carbonyl group can be reduced to a secondary alcohol, which can then be used in further coupling reactions or serve as a hydrogen bond donor. Alternatively, the ketone can be a precursor for the formation of various heterocyclic systems.

Signaling Pathway of Interest: MAP Kinase Pathway

Caption: Inhibition of the p38 MAP kinase signaling pathway.

Experimental Protocol: Illustrative Synthesis of a Potential p38 MAP Kinase Inhibitor

This protocol describes a hypothetical two-step synthesis of a derivative of this compound that could be screened for p38 MAP kinase inhibitory activity.

Step 1: Reduction of the Carbonyl Group

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude alcohol, (4-isopropylphenyl)(3-methylpyridin-2-yl)methanol.

Step 2: Etherification with a Substituted Pyrimidine

This step is analogous to the synthesis of some known p38 inhibitors.

-

To a solution of the alcohol from the previous step (1.0 eq) in an anhydrous aprotic solvent like DMF or THF, add a strong base such as sodium hydride (NaH) (1.2 eq) at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of a suitable electrophile, for example, 2-chloro-4-aminopyrimidine (1.1 eq), in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to obtain the target compound.

Quantitative Data for the Illustrative Synthesis of a Kinase Inhibitor

| Parameter | Step 1 (Reduction) | Step 2 (Etherification) |

| Starting Material | 2.0 g (8.36 mmol) | 1.8 g (7.46 mmol) |

| Reagents | NaBH₄ (0.47 g, 12.5 mmol) | NaH (0.21 g, 8.95 mmol), 2-chloro-4-aminopyrimidine (1.06 g, 8.21 mmol) |

| Expected Yield | 1.7 - 1.9 g (85-95%) | 1.6 - 2.0 g (65-80%) |

| Purity (by HPLC) | >98% | >95% |

Conclusion

This compound is a promising chemical intermediate with significant potential in drug discovery and development. The synthetic protocols provided, based on established chemical principles, offer a pathway to access this scaffold. The subsequent derivatization to create novel compounds for screening, particularly as kinase inhibitors, highlights the utility of this intermediate. Researchers are encouraged to adapt and optimize these methodologies for their specific research goals.

References

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. psiberg.com [psiberg.com]

- 7. quora.com [quora.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for High-Throughput Screening of 2-(4-Isopropylbenzoyl)-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting a high-throughput screening (HTS) campaign to identify and characterize the biological activity of the compound 2-(4-Isopropylbenzoyl)-3-methylpyridine. Based on the known biological activities of structurally related benzoylpyridine compounds, a primary application is in the discovery of novel anticancer agents targeting tubulin polymerization. The following protocols are optimized for a robust and reproducible HTS workflow.

Application Note 1: High-Throughput Screening for Inhibitors of Tubulin Polymerization

Introduction:

The benzoylpyridine scaffold is a key pharmacophore in a class of compounds that have demonstrated potent inhibition of tubulin polymerization, a critical process in cell division. These agents bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. The compound this compound, possessing this core structure, is a candidate for screening as a novel tubulin polymerization inhibitor. This application note describes a cell-free, fluorescence-based HTS assay to identify compounds that inhibit tubulin polymerization.

Principle of the Assay:

This assay quantifies the polymerization of purified tubulin into microtubules. A fluorescent reporter molecule is included, which preferentially binds to the hydrophobic pockets of polymerized microtubules, resulting in a significant increase in fluorescence intensity. Inhibitors of tubulin polymerization will prevent this increase, leading to a lower fluorescence signal. The assay is performed in a 384-well plate format, suitable for automated HTS.

Workflow Overview:

A high-level overview of the experimental workflow is depicted in the following diagram.

Caption: High-throughput screening workflow for tubulin polymerization inhibitors.

Experimental Protocol: Tubulin Polymerization HTS Assay

Materials and Reagents:

-

Tubulin: Porcine brain tubulin (>99% pure)

-

Polymerization Buffer (PB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP

-

Fluorescent Reporter: Fluorescence-based tubulin polymerization assay kit

-

Test Compound: this compound dissolved in 100% DMSO

-

Positive Control: Colchicine (known tubulin polymerization inhibitor)

-

Negative Control: 100% DMSO

-

Assay Plates: 384-well, black, clear-bottom microplates

-

Reagent Plates: 384-well polypropylene plates

Instrumentation:

-

Automated liquid handler

-

Plate reader with fluorescence detection capabilities (Excitation/Emission wavelengths appropriate for the chosen fluorescent reporter)

-

Incubator capable of maintaining 37°C

Protocol:

-

Compound Plating:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Using an automated liquid handler, perform serial dilutions of the test compound and control compounds in DMSO in a source plate.

-

Transfer a small volume (e.g., 100 nL) of the compound solutions from the source plate to the 384-well assay plates. The final concentration of the test compound in the assay will typically be in the range of 1 µM to 50 µM for a primary screen.

-

Include wells with DMSO only (negative control) and a known inhibitor like colchicine (positive control).

-

-

Reagent Preparation:

-

Prepare the tubulin solution by resuspending lyophilized tubulin in ice-cold Polymerization Buffer to a final concentration of 3 mg/mL. Keep on ice.

-

Prepare the fluorescent reporter solution according to the manufacturer's instructions in Polymerization Buffer.

-

-

Assay Execution:

-

Using an automated liquid handler, add the tubulin solution to all wells of the assay plate.

-

Immediately following, add the fluorescent reporter solution to all wells.

-

The final assay volume should be consistent across all wells (e.g., 20 µL).

-

-

Incubation:

-

Immediately transfer the assay plate to a pre-warmed (37°C) plate reader.

-

Incubate the plate at 37°C for 60 minutes to allow for tubulin polymerization.

-

-

Fluorescence Measurement:

-

After incubation, measure the fluorescence intensity of each well using the plate reader.

-

Data Analysis:

-

Percentage Inhibition Calculation:

-

The percentage inhibition for each test compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))

-

Signal_Test: Fluorescence signal in the presence of the test compound.

-

Signal_Positive: Average fluorescence signal of the positive control (e.g., colchicine).

-

Signal_Negative: Average fluorescence signal of the negative control (DMSO).

-

-

Hit Identification:

-

A "hit" is defined as a compound that exhibits a percentage inhibition greater than a predetermined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

-

-

Dose-Response Analysis:

-

For compounds identified as hits, a dose-response curve is generated by plotting the percentage inhibition against the logarithm of the compound concentration.

-

The IC₅₀ value (the concentration at which 50% inhibition is observed) is determined by fitting the data to a four-parameter logistic model.

-

Hypothetical Data Presentation

The following tables present hypothetical but realistic data for a primary screen and a subsequent dose-response analysis of this compound.

Table 1: Primary HTS Data for this compound at 10 µM

| Compound ID | Concentration (µM) | Raw Fluorescence (RFU) | % Inhibition | Hit ( >50%) |

| Negative Control (DMSO) | - | 58,743 | 0 | No |

| Positive Control (Colchicine) | 10 | 8,912 | 100 | Yes |

| This compound | 10 | 21,328 | 75.1 | Yes |

Table 2: Dose-Response Data for this compound

| Concentration (µM) | % Inhibition |

| 100 | 98.2 |

| 30 | 91.5 |

| 10 | 75.1 |

| 3 | 48.9 |

| 1 | 22.7 |

| 0.3 | 8.1 |

| 0.1 | 2.3 |

Calculated IC₅₀: 3.1 µM

Application Note 2: Secondary Assay - Cell-Based Anti-proliferative Activity

Introduction:

Following the identification of this compound as a potential tubulin polymerization inhibitor in a biochemical assay, it is crucial to confirm its activity in a cellular context. A secondary assay to assess the anti-proliferative effects of the compound on cancer cell lines provides a more biologically relevant measure of its potential as an anticancer agent.

Principle of the Assay:

This assay measures the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation. A reagent such as resazurin is added to the cells, which is reduced by metabolically active cells to the fluorescent product resorufin. A decrease in fluorescence intensity indicates a reduction in cell viability due to the cytotoxic or cytostatic effects of the test compound.

Workflow Overview:

Caption: Workflow for a cell-based anti-proliferative assay.

Experimental Protocol: Cell-Based Anti-proliferative Assay

Materials and Reagents:

-

Cancer Cell Line: e.g., HeLa (cervical cancer) or A549 (lung cancer)

-

Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Test Compound: this compound dissolved in 100% DMSO

-

Positive Control: A known cytotoxic agent (e.g., doxorubicin)

-

Negative Control: 0.1% DMSO in cell culture medium

-

Assay Plates: 384-well, black, clear-bottom, tissue culture-treated microplates

-

Resazurin-based viability reagent

Instrumentation:

-

Automated liquid handler

-

Plate reader with fluorescence detection

-

CO₂ incubator (37°C, 5% CO₂)

-

Automated cell counter

Protocol:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Dilute the cells in culture medium to the desired seeding density (e.g., 1,000 cells/well).

-

Dispense the cell suspension into the 384-well assay plates.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compound and controls in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Add the compound dilutions to the respective wells of the cell plates.

-

-

Incubation:

-

Incubate the plates for 72 hours in a CO₂ incubator.

-

-

Viability Measurement:

-

Add the resazurin-based viability reagent to each well.

-

Incubate for an additional 2-4 hours.

-

Measure the fluorescence intensity using a plate reader.

-

Data Analysis:

-

The percentage of growth inhibition is calculated relative to the negative (DMSO) and positive (e.g., doxorubicin) controls.

-

A dose-response curve is generated, and the GI₅₀ (the concentration at which 50% of cell growth is inhibited) is calculated.

Hypothetical Data Presentation

Table 3: Anti-proliferative Activity of this compound on HeLa Cells

| Concentration (µM) | % Growth Inhibition |

| 100 | 99.1 |

| 30 | 95.3 |

| 10 | 80.2 |

| 3 | 52.1 |

| 1 | 25.8 |

| 0.3 | 9.7 |

| 0.1 | 3.1 |

Calculated GI₅₀: 2.8 µM

Disclaimer: The data presented in the tables is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Application Notes & Protocols for the Quantification of 2-(4-Isopropylbenzoyl)-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-(4-Isopropylbenzoyl)-3-methylpyridine in various sample matrices. The protocols are based on established analytical techniques for structurally similar compounds, including benzophenone derivatives and substituted pyridines.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).

-

Flow Rate: 1.2 mL/min.[1]

-

Detection Wavelength: 233 nm.[1]

-

Injection Volume: 20 µL.[1]

-

Column Temperature: 30 °C.

2. Reagent and Standard Preparation:

-

Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water and mix well.

-

Mobile Phase B: HPLC-grade acetonitrile.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

-

Bulk Drug Substance: Accurately weigh about 100 mg of the sample, dissolve in 100 mL of acetonitrile, and then dilute to a suitable concentration with the mobile phase.

-

Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 100 mg of the active ingredient, to a 100 mL volumetric flask. Add about 70 mL of acetonitrile, sonicate for 15 minutes, and then dilute to volume with acetonitrile. Filter the solution through a 0.45 µm nylon filter before injection.

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 98 - 102% |

Experimental Workflow

Caption: HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of this compound, particularly for trace-level analysis and impurity profiling.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is appropriate.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280 °C.